6-Methyl-2-(methylthio)benzo[d]thiazole

Catalog No.
S14506779
CAS No.
3507-35-5
M.F
C9H9NS2
M. Wt
195.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-2-(methylthio)benzo[d]thiazole

CAS Number

3507-35-5

Product Name

6-Methyl-2-(methylthio)benzo[d]thiazole

IUPAC Name

6-methyl-2-methylsulfanyl-1,3-benzothiazole

Molecular Formula

C9H9NS2

Molecular Weight

195.3 g/mol

InChI

InChI=1S/C9H9NS2/c1-6-3-4-7-8(5-6)12-9(10-7)11-2/h3-5H,1-2H3

InChI Key

PEFQUUGHMHMZSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)SC

6-Methyl-2-(methylthio)benzo[d]thiazole is an organic compound characterized by a benzothiazole backbone with a methylthio group at the 6-position and a methyl group at the 2-position. Its molecular formula is C9H11NS2C_9H_{11}NS_2, and it has a molecular weight of approximately 197.32 g/mol. The compound falls under the category of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Types of Reactions

6-Methyl-2-(methylthio)benzo[d]thiazole can undergo several chemical transformations:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides, leading to various N-substituted benzothiazole derivatives.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

  • Oxidation Products: Sulfoxides, sulfones.
  • Reduction Products: Thiol derivatives.
  • Substitution Products: N-substituted benzothiazole derivatives.

6-Methyl-2-(methylthio)benzo[d]thiazole exhibits a range of biological activities. Compounds within the thiazole class are known for their antioxidant, analgesic, antimicrobial (including antibacterial and antifungal), and anticancer properties. The presence of both the methylthio and methyl groups contributes to its unique biological profile, enhancing its interaction with various biological targets.

Studies have shown that thiazole derivatives can inhibit bacterial growth and exhibit cytotoxic effects against cancer cell lines, making them valuable in drug discovery and development .

The synthesis of 6-Methyl-2-(methylthio)benzo[d]thiazole can be achieved through several methods:

  • Methylation of Benzothiazole Derivatives: Starting from 2-amino-thiophenol, the compound can be synthesized by reacting with methyl iodide in the presence of a base such as potassium carbonate.
  • Chloroacetylation: Another route involves the reaction of 2-aminothiophenol with chloroacetyl chloride followed by methylation to introduce the methylthio group .
  • Industrial Methods: In industrial settings, continuous flow processes are utilized to enhance yield and purity. Catalysts may be employed to optimize reaction conditions, followed by purification steps like recrystallization or chromatography.

6-Methyl-2-(methylthio)benzo[d]thiazole has several notable applications:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential lead compound for developing new antimicrobial and anticancer drugs.
  • Agriculture: It may serve as a biocide or fungicide in agricultural applications due to its antifungal properties.
  • Material Science: The compound's unique chemical structure allows it to be used as a building block for synthesizing more complex materials.

Research into the interactions of 6-Methyl-2-(methylthio)benzo[d]thiazole with biological targets reveals its ability to bind to specific enzymes or receptors. This interaction can influence their activity, potentially overcoming mechanisms of antibiotic resistance. Studies indicate that modifications in structure can significantly alter binding affinity and biological efficacy .

Several compounds share structural similarities with 6-Methyl-2-(methylthio)benzo[d]thiazole. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
2-BenzothiazolamineLacks the methylthio group at the 6-positionPrimarily used in synthetic chemistry
2-MethylbenzothiazoleContains a methyl group at the 2-positionExhibits different antimicrobial properties
4-Methyl-2-(methylthio)benzo[d]thiazoleMethyl group at the 4-position instead of methylthioKnown for anti-tubercular activity
6-Methyl-2-benzothiazolylamineSimilar structure but with an amino group at the 2-positionPotentially different pharmacological profiles

Uniqueness

The uniqueness of 6-Methyl-2-(methylthio)benzo[d]thiazole lies in its specific combination of functional groups at distinct positions on the benzothiazole ring. This configuration influences both its chemical reactivity and biological activity compared to other similar compounds, making it a valuable subject for further research in medicinal chemistry.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

195.01764164 g/mol

Monoisotopic Mass

195.01764164 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types